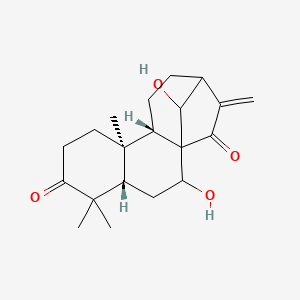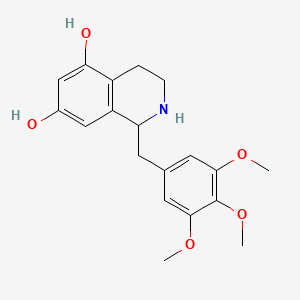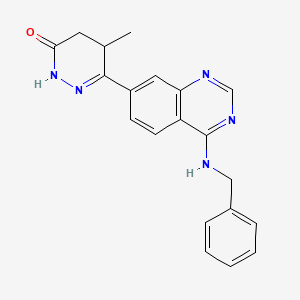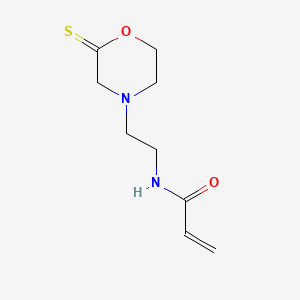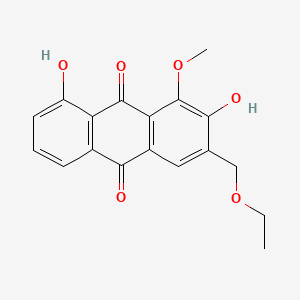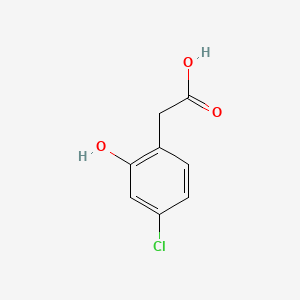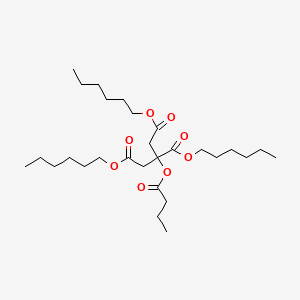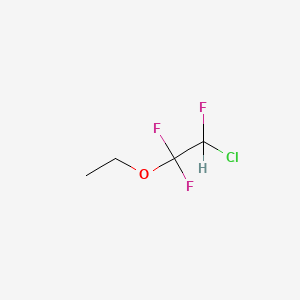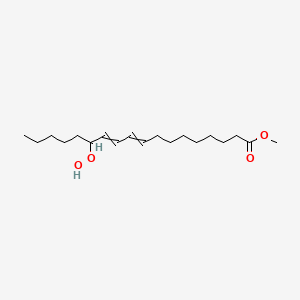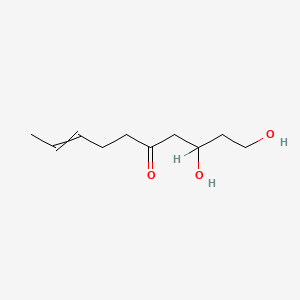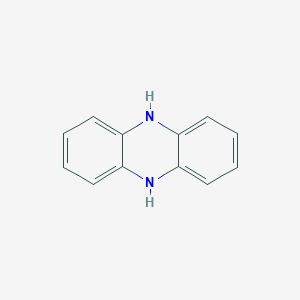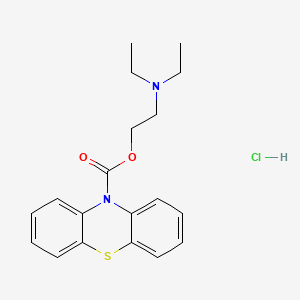
10H-PHENOTHIAZINE-10-CARBOXYLIC ACID, 2-(DIETHYLAMINO)ETHYL ESTER, HYDROCHLORIDE (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Diethylaminoethyl phenothiazine-N-carboxylate hydrochloride: is a chemical compound with the molecular formula C19H23ClN2O2S and a molecular weight of 378.9 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10H-PHENOTHIAZINE-10-CARBOXYLIC ACID, 2-(DIETHYLAMINO)ETHYL ESTER, HYDROCHLORIDE (1:1) involves the esterification of phenothiazine-10-carboxylic acid with diethylaminoethanol. The reaction typically requires the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of 10H-PHENOTHIAZINE-10-CARBOXYLIC ACID, 2-(DIETHYLAMINO)ETHYL ESTER, HYDROCHLORIDE (1:1) is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Beta-Diethylaminoethyl phenothiazine-N-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as alkyl halides or amines; reactions are usually conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted phenothiazine derivatives
Wissenschaftliche Forschungsanwendungen
Beta-Diethylaminoethyl phenothiazine-N-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phenothiazine derivatives.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including its use as an antipsychotic and anti-inflammatory agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 10H-PHENOTHIAZINE-10-CARBOXYLIC ACID, 2-(DIETHYLAMINO)ETHYL ESTER, HYDROCHLORIDE (1:1) involves its interaction with specific molecular targets and pathways. The compound is known to bind to dopamine receptors in the brain, thereby modulating neurotransmitter activity. This interaction is believed to underlie its potential antipsychotic effects. Additionally, the compound may inhibit certain enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.
Thioridazine: A phenothiazine derivative with antipsychotic and sedative effects.
Uniqueness
Beta-Diethylaminoethyl phenothiazine-N-carboxylate hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike other phenothiazine derivatives, this compound exhibits a unique combination of antipsychotic and anti-inflammatory effects, making it a valuable candidate for further research and development .
Eigenschaften
CAS-Nummer |
298-51-1 |
|---|---|
Molekularformel |
C19H23ClN2O2S |
Molekulargewicht |
378.9 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl phenothiazine-10-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H22N2O2S.ClH/c1-3-20(4-2)13-14-23-19(22)21-15-9-5-7-11-17(15)24-18-12-8-6-10-16(18)21;/h5-12H,3-4,13-14H2,1-2H3;1H |
InChI-Schlüssel |
FOQGDCBIMVXYSR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
Kanonische SMILES |
CCN(CC)CCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
| 298-51-1 | |
Verwandte CAS-Nummern |
82-00-8 (Parent) |
Synonyme |
transergan transergan monohydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


